molecular formula C13H27NO4 B14521149 2-(1-Butoxyethoxy)ethyl (2-methylpropyl)carbamate CAS No. 62788-92-5

2-(1-Butoxyethoxy)ethyl (2-methylpropyl)carbamate

Cat. No.: B14521149
CAS No.: 62788-92-5
M. Wt: 261.36 g/mol
InChI Key: ZFVLFEXIYXTEPH-UHFFFAOYSA-N
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Description

2-(1-Butoxyethoxy)ethyl (2-methylpropyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by its unique structure, which includes a butoxyethoxy group and a methylpropyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Butoxyethoxy)ethyl (2-methylpropyl)carbamate typically involves the reaction of 2-(1-butoxyethoxy)ethanol with isobutyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

2-(1-Butoxyethoxy)ethanol+Isobutyl isocyanate2-(1-Butoxyethoxy)ethyl (2-methylpropyl)carbamate\text{2-(1-Butoxyethoxy)ethanol} + \text{Isobutyl isocyanate} \rightarrow \text{this compound} 2-(1-Butoxyethoxy)ethanol+Isobutyl isocyanate→2-(1-Butoxyethoxy)ethyl (2-methylpropyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Butoxyethoxy)ethyl (2-methylpropyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and isobutylamine.

    Oxidation: Oxidative cleavage of the carbamate group can occur, leading to the formation of carbon dioxide and the corresponding amine.

    Substitution: Nucleophilic substitution reactions can take place at the carbamate nitrogen, leading to the formation of substituted carbamates.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 2-(1-Butoxyethoxy)ethanol and isobutylamine.

    Oxidation: Carbon dioxide and isobutylamine.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2-(1-Butoxyethoxy)ethyl (2-methylpropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Butoxyethoxy)ethyl (2-methylpropyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase by carbamoylation of the active site serine residue. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent overstimulation of cholinergic receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate ester with different applications and properties.

    Methyl carbamate: Another simple carbamate used in various chemical syntheses.

    tert-Butyl carbamate: Commonly used as a protecting group in organic synthesis.

Uniqueness

2-(1-Butoxyethoxy)ethyl (2-methylpropyl)carbamate is unique due to its specific structural features, which confer distinct physicochemical properties and reactivity. Its butoxyethoxy group provides increased lipophilicity, making it suitable for applications requiring enhanced membrane permeability.

Properties

CAS No.

62788-92-5

Molecular Formula

C13H27NO4

Molecular Weight

261.36 g/mol

IUPAC Name

2-(1-butoxyethoxy)ethyl N-(2-methylpropyl)carbamate

InChI

InChI=1S/C13H27NO4/c1-5-6-7-16-12(4)17-8-9-18-13(15)14-10-11(2)3/h11-12H,5-10H2,1-4H3,(H,14,15)

InChI Key

ZFVLFEXIYXTEPH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)OCCOC(=O)NCC(C)C

Origin of Product

United States

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